![molecular formula C18H17Cl2NO4S2 B2636658 7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-thiazepane CAS No. 1705506-66-6](/img/structure/B2636658.png)
7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-thiazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is a common feature in many organic compounds, including certain types of benzylisoquinoline alkaloids .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as benzylisoquinoline alkaloids, have been synthesized using methods like Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution .Molecular Structure Analysis
The molecular structure of this compound seems to be complex, with a benzo[d][1,3]dioxole moiety. This structure is common in certain types of benzylisoquinoline alkaloids .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Compounds with structures similar to 7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-thiazepane have been synthesized through various chemical reactions, showcasing their versatility in organic synthesis. For instance, novel substituted 1,5-benzothiazepines containing 1,4-benzodioxane sulfonyl moieties have been efficiently synthesized, demonstrating the potential of these compounds in the development of new chemical entities with diverse biological activities (Chhakra, Mukherjee, Singh, & Chauhan, 2019). These syntheses often involve reactions under specific conditions to yield compounds with high purity and defined structural characteristics.
Anticancer Activity
A significant area of application for these compounds is in the field of cancer research, where they have been evaluated for their anticancer properties. Research has shown that novel benzo[d][1,3]dioxoles-fused 1,4-thiazepines, designed via a molecular hybridization approach, possess remarkable antitumor activities (Wu, Yang, Peng, & Sun, 2017). These compounds, synthesized in very good yields, have been assessed on different human cancer cell lines, with some showing potency that surpasses established chemotherapeutic agents.
Antimicrobial and Antiproliferative Activities
The antimicrobial and antiproliferative properties of these compounds have also been explored, revealing their potential as templates for developing new antimicrobial agents. For instance, thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial and anti-proliferative activities, indicating their potential utility in addressing various bacterial infections and cancer cell lines (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Pharmacological Profile
The pharmacological significance of benzothiazepines, a related class of compounds, underscores the diverse biological activities these molecules can exhibit. A review on the pharmacological and synthetic profile of benzothiazepine highlighted their utility across various therapeutic areas, including their role as coronary vasodilators, tranquilizers, antidepressants, and calcium channel blockers (Dighe, Vikhe, Tambe, Dighe, Dengale, & Dighe, 2015). This breadth of activity demonstrates the compound's versatility and potential as a foundational structure for new drug development.
Eigenschaften
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-4-(2,5-dichlorophenyl)sulfonyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4S2/c19-13-2-3-14(20)18(10-13)27(22,23)21-6-5-17(26-8-7-21)12-1-4-15-16(9-12)25-11-24-15/h1-4,9-10,17H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVONWUMGBGQGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
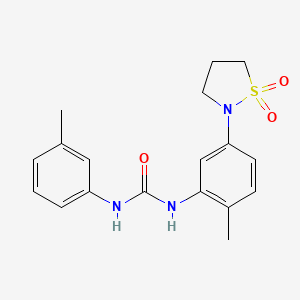
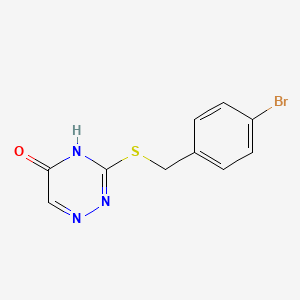

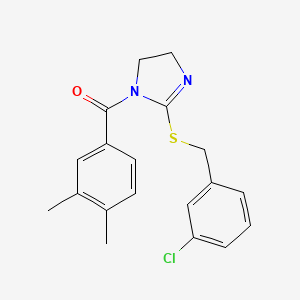
![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2636583.png)
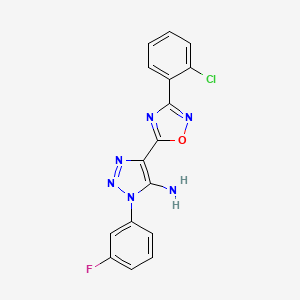
![2,2',3,3',4',5,5',6-Octahydrospiro[pyran-4,1'-pyrrolo[1,2-a][1,4]diazepine]](/img/structure/B2636585.png)

![9-(2-Ethenylsulfonylethyl)-1-methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2636587.png)
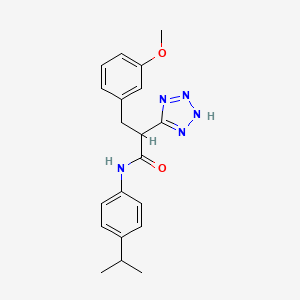

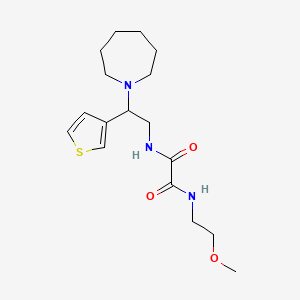
![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2636596.png)
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2636598.png)
